2-(2,3-dimethoxyphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole
Overview
Description
2-(2,3-dimethoxyphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique substitution pattern, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethoxyphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of an aldehyde with an amine and a nitrile in the presence of an acid catalyst.
Substitution reactions:
Coupling reactions: The phenyl groups can be introduced via Suzuki or Heck coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dimethoxyphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo further substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Electrophiles like halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while reduction of the nitro group would yield an amine.
Scientific Research Applications
2-(2,3-dimethoxyphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions or receptor binding.
Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry: As an intermediate in the production of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethoxyphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, modulating their activity. The methoxy and nitro groups may enhance binding affinity or selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-diphenyl-1H-imidazole: Lacks the methoxy and nitro groups, which may result in different biological activity.
2-(2,3-dimethoxyphenyl)-4,5-diphenyl-1H-imidazole: Similar structure but without the nitro group.
5-(2-methoxy-5-nitrophenyl)-2-phenyl-4,5-diphenyl-1H-imidazole: Similar structure but without the dimethoxyphenyl group.
Uniqueness
The unique combination of methoxy, nitro, and phenyl groups in 2-(2,3-dimethoxyphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2,3-dimethoxyphenyl)-5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5/c1-30-19-13-12-16(27(28)29)14-18(19)22-21(15-8-5-4-6-9-15)25-24(26-22)17-10-7-11-20(31-2)23(17)32-3/h4-14H,1-3H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYXMSBOGDDBIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(N=C(N2)C3=C(C(=CC=C3)OC)OC)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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